3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
The compound “3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a propanoic acid group . The pyrazole ring is substituted with a formyl group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and various substituents. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The formyl group, for example, is often involved in nucleophilic addition reactions. The propanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Structural Characterization and Chemical Modifications
The compound 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in various areas, including material science, pharmaceuticals, and synthetic chemistry. Research efforts have focused on synthesizing these compounds and exploring their properties and applications.
One study discussed the synthesis and structural characterization of related pyrazole derivatives, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. The research highlighted the compound's ability to form hydrogen-bonded dimers typical of carboxylic acid groups, suggesting potential applications in the development of new materials with specific molecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Another study focused on modifying polyvinyl alcohol/acrylic acid hydrogels with various amines, including a compound similar to 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid. The modifications aimed at enhancing the hydrogels' properties for potential medical applications. This research shows the versatility of pyrazole derivatives in functionalizing polymers for biomedical applications (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of pyrazole derivatives have been extensively studied. One investigation synthesized new pyrazoline-based thiazolidinone derivatives, including those similar to the compound of interest, and evaluated their antimicrobial activity. This research demonstrates the compound's potential as a scaffold for developing new antimicrobial agents (Patel et al., 2013).
Another study synthesized and screened a series of pyrazole-derivative compounds for antimicrobial activity, finding that some exhibited promising activity comparable to standard drugs. This suggests the utility of 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid derivatives in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Corrosion Inhibition
Pyrazole derivatives have also been investigated as corrosion inhibitors, showing effectiveness in protecting metals from corrosion in acidic environments. This application is crucial in industries where metal durability is a concern, highlighting the compound's versatility beyond pharmaceuticals and materials science (Olasunkanmi & Ebenso, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-12-4-2-10(3-5-12)14-11(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALWJLPRTIKQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid |
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